molecular formula C10H17N3S2Si B15170909 2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide CAS No. 919122-44-4

2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide

Cat. No.: B15170909
CAS No.: 919122-44-4
M. Wt: 271.5 g/mol
InChI Key: KPZWGRHAORAEPR-UHFFFAOYSA-N
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Description

2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide typically involves the condensation of 2-acetylthiophene with hydrazinecarbothioamide in the presence of a trimethylsilyl group. The reaction is carried out in an alcoholic medium, often using ethanol as the solvent . The reaction conditions include refluxing the mixture for several hours to ensure complete condensation .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The compound’s thiophene ring can interact with enzymes and proteins, leading to the disruption of cellular functions . Additionally, its hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites in biomolecules, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide is unique due to its combination of a thiophene ring, a trimethylsilyl group, and a hydrazinecarbothioamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

919122-44-4

Molecular Formula

C10H17N3S2Si

Molecular Weight

271.5 g/mol

IUPAC Name

[1-(5-trimethylsilylthiophen-2-yl)ethylideneamino]thiourea

InChI

InChI=1S/C10H17N3S2Si/c1-7(12-13-10(11)14)8-5-6-9(15-8)16(2,3)4/h5-6H,1-4H3,(H3,11,13,14)

InChI Key

KPZWGRHAORAEPR-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=S)N)C1=CC=C(S1)[Si](C)(C)C

Origin of Product

United States

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